O,O-Dimethyl S-[2-(propane-2-sulfinyl)ethyl] phosphorothioate
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Overview
Description
O,O-Dimethyl S-[2-(propane-2-sulfinyl)ethyl] phosphorothioate is an organophosphorus compound with the molecular formula C7H17O4PS2. It is known for its applications in various fields, including agriculture and chemical research. This compound is characterized by its unique structure, which includes a phosphorothioate group and a sulfinyl group, making it a versatile molecule for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O,O-Dimethyl S-[2-(propane-2-sulfinyl)ethyl] phosphorothioate typically involves the reaction of O,O-dimethyl phosphorochloridothioate with 2-(propane-2-sulfinyl)ethanol. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with continuous monitoring of temperature, pressure, and pH levels .
Chemical Reactions Analysis
Types of Reactions
O,O-Dimethyl S-[2-(propane-2-sulfinyl)ethyl] phosphorothioate undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide group using reducing agents like lithium aluminum hydride.
Substitution: The phosphorothioate group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Amines or thiols; reactions are often conducted in polar solvents like acetonitrile or dimethyl sulfoxide.
Major Products
Oxidation: Formation of O,O-Dimethyl S-[2-(propane-2-sulfonyl)ethyl] phosphorothioate.
Reduction: Formation of O,O-Dimethyl S-[2-(propane-2-thio)ethyl] phosphorothioate.
Substitution: Formation of various substituted phosphorothioates depending on the nucleophile used.
Scientific Research Applications
O,O-Dimethyl S-[2-(propane-2-sulfinyl)ethyl] phosphorothioate has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds and as a precursor for the preparation of phosphorothioate esters.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in studies related to acetylcholinesterase inhibition.
Medicine: Explored for its potential use in the development of novel pharmaceuticals, especially those targeting neurological pathways.
Mechanism of Action
The mechanism of action of O,O-Dimethyl S-[2-(propane-2-sulfinyl)ethyl] phosphorothioate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to continuous nerve signal transmission and eventual paralysis of the organism. This mechanism is similar to that of other organophosphorus insecticides .
Comparison with Similar Compounds
Similar Compounds
Demeton-S-methyl: Another organophosphorus compound with similar insecticidal properties.
Phorate: A highly toxic organophosphorus pesticide.
Parathion: A widely used organophosphorus insecticide with a similar mechanism of action.
Uniqueness
O,O-Dimethyl S-[2-(propane-2-sulfinyl)ethyl] phosphorothioate is unique due to its specific structural features, such as the presence of both a sulfinyl and a phosphorothioate group. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. Additionally, its relatively lower toxicity compared to some other organophosphorus compounds makes it a safer alternative for certain applications .
Properties
CAS No. |
2635-50-9 |
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Molecular Formula |
C7H17O4PS2 |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
2-(2-dimethoxyphosphorylsulfanylethylsulfinyl)propane |
InChI |
InChI=1S/C7H17O4PS2/c1-7(2)14(9)6-5-13-12(8,10-3)11-4/h7H,5-6H2,1-4H3 |
InChI Key |
GDDHVJODJUDRGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)CCSP(=O)(OC)OC |
Origin of Product |
United States |
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